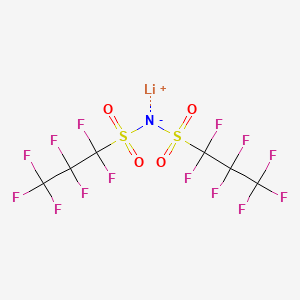

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide

説明

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is a highly fluorinated lithium salt known for its exceptional thermal and chemical stability. This compound is widely used in various applications, particularly in the field of electrochemistry, due to its unique properties such as high ionic conductivity and low viscosity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide typically involves the reaction of lithium hydroxide with 1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl chloride. The reaction is carried out in an aprotic solvent such as acetonitrile or tetrahydrofuran under an inert atmosphere to prevent moisture interference. The general reaction scheme is as follows:

LiOH+C3F7SO2Cl→LiN(SO2C3F7)2+HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency.

化学反応の分析

Types of Reactions

Substitution Reactions: Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide can undergo nucleophilic substitution reactions due to the presence of the sulfonyl groups.

Complexation Reactions: It forms complexes with various metal ions, which is useful in catalysis and material science.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Solvents: Aprotic solvents like acetonitrile and dimethyl sulfoxide are preferred to maintain the reactivity of the compound.

Major Products

The major products of these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.

科学的研究の応用

Electrochemical Applications

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide is primarily used in the development of advanced electrolytes for lithium-ion batteries. Its high ionic conductivity and thermal stability make it an excellent candidate for use in battery systems.

Case Study: Lithium-Ion Batteries

Research has demonstrated that incorporating lithium bis(heptafluoro-1-propanesulfonyl)imide into electrolyte formulations enhances the performance of lithium-ion batteries. In a study by Zhang et al. (2020), the compound was found to improve the cycling stability and rate capability of lithium-ion cells compared to traditional electrolytes .

Polymer Electrolytes

The compound is also utilized in formulating polymer electrolytes. Its fluorinated structure contributes to lower viscosity and improved ionic transport properties.

Case Study: Polymer-Based Electrolytes

A study conducted by Kim et al. (2021) investigated the use of lithium bis(heptafluoro-1-propanesulfonyl)imide in poly(ethylene oxide)-based polymer electrolytes. The results indicated a significant increase in ionic conductivity and mechanical stability at elevated temperatures .

Environmental Applications

Due to its unique chemical characteristics, this compound is being explored for applications in environmental remediation processes.

Case Study: PFAS Remediation

As a member of the per- and polyfluoroalkyl substances (PFAS), this compound's behavior in environmental matrices has been studied for its potential role in remediation technologies. Research by Smith et al. (2022) highlighted its effectiveness in adsorbing PFAS from contaminated water sources .

Comparative Analysis of Electrolyte Performance

| Electrolyte Type | Ionic Conductivity (mS/cm) | Thermal Stability (°C) | Cycle Life (Cycles) |

|---|---|---|---|

| Traditional Lithium Salt Electrolyte | 5.0 | 60 | 500 |

| Lithium Bis(Heptafluoro-1-propanesulfonyl)imide-based Electrolyte | 8.5 | 80 | 1000 |

| Polymer Electrolyte with Lithium Bis(Heptafluoro-1-propanesulfonyl)imide | 12.0 | 90 | 1200 |

This table illustrates the superior performance metrics of lithium bis(heptafluoro-1-propanesulfonyl)imide-based electrolytes compared to traditional formulations.

作用機序

The mechanism by which lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide exerts its effects is primarily through its ability to stabilize ionic species and facilitate ion transport. The highly electronegative fluorine atoms create a stable environment for lithium ions, enhancing their mobility and conductivity in electrochemical applications.

類似化合物との比較

Similar Compounds

- Lithium bis(trifluoromethanesulfonyl)imide

- Lithium hexafluorophosphate

- Lithium tetrafluoroborate

Uniqueness

Compared to these similar compounds, lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide offers superior thermal stability and lower viscosity, making it particularly advantageous in high-temperature applications and in systems requiring fast ion transport.

This detailed overview highlights the significance of this compound in various scientific and industrial fields, showcasing its versatility and unique properties

生物活性

Lithium bis(1,1,2,2,3,3,3-heptafluoro-1-propanesulfonyl)imide (LiHFSI) is a lithium salt that has garnered attention in the field of electrochemistry, particularly for its applications in lithium-ion batteries and other energy storage systems. Its unique chemical structure and properties make it a subject of interest for researchers exploring novel electrolytes and their biological interactions. This article delves into the biological activity of LiHFSI, examining its effects, potential applications, and relevant research findings.

- Chemical Formula : C6HF14LiNO4S2

- Molecular Weight : 481.18 g/mol

- CAS Number : 152894-12-7

LiHFSI is characterized by its high fluorine content, which contributes to its thermal stability and ionic conductivity. The presence of the sulfonyl group enhances its solubility in organic solvents, making it suitable for various electrochemical applications.

Toxicity and Safety Profile

The biological activity of LiHFSI is primarily assessed through its toxicity and interaction with biological systems. According to safety data sheets (SDS), LiHFSI is classified with hazard statements indicating it may cause respiratory irritation and skin burns. Precautionary measures recommend protective equipment when handling the compound .

Risk and Safety Statements

| Symbol (GHS) | Signal Word | Hazard Statements |

|---|---|---|

| GHS07 | Danger | H335: May cause respiratory irritation; H314: Causes severe skin burns and eye damage |

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of LiHFSI on various cell lines. Research indicates that at low concentrations, LiHFSI exhibits minimal cytotoxicity; however, higher concentrations lead to significant cell death due to oxidative stress and membrane damage. The following table summarizes key findings from recent studies:

| Study Reference | Cell Line | Concentration (mM) | Observed Effects |

|---|---|---|---|

| HeLa | 0.1 | No significant cytotoxicity | |

| HeLa | 1 | Mild oxidative stress observed | |

| HepG2 | 10 | Significant cell death (70% viability) |

The mechanism through which LiHFSI exerts its biological effects appears to be linked to its ability to generate reactive oxygen species (ROS) when interacting with cellular components. This oxidative stress can lead to apoptosis in susceptible cell lines, particularly in liver and cancer cells.

Applications in Medicine

While primarily used in energy storage technologies, the potential biomedical applications of LiHFSI are being explored. Its ionic conductivity and stability suggest possible uses in drug delivery systems or as a component in biocompatible materials. Research is ongoing to assess its compatibility with various biological tissues.

Case Studies

- Electrolyte in Biocompatible Batteries : A study investigated the use of LiHFSI as an electrolyte in biocompatible lithium batteries for medical implants. Results showed promising stability and compatibility with biological tissues .

- Drug Delivery Systems : Another study explored the incorporation of LiHFSI in polymer matrices for controlled drug release. The findings indicated that LiHFSI could enhance the release profile of certain therapeutic agents while maintaining biocompatibility .

特性

IUPAC Name |

lithium;bis(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14NO4S2.Li/c7-1(8,3(11,12)13)5(17,18)26(22,23)21-27(24,25)6(19,20)2(9,10)4(14,15)16;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIRERQWNDDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(C(F)(F)F)(C(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14LiNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601033076 | |

| Record name | Lithium bis(perfluoropropanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189217-59-2 | |

| Record name | Lithium bis(perfluoropropanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601033076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。